Asperaculane B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Asperaculane B is typically isolated from the fermentation culture of Aspergillus aculeatus. The fungus is cultured and fermented for several weeks, after which the bioactive compound is extracted using solvents like ethyl acetate . The extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes .

Chemical Reactions Analysis

Types of Reactions: Asperaculane B undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound .

Scientific Research Applications

Asperaculane B has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying sesquiterpenoid biosynthesis and structure-activity relationships.

Biology: this compound is used to investigate fungal secondary metabolites and their ecological roles.

Medicine: The compound has shown promise as a dual-functional antimalarial agent, inhibiting both malaria infection and transmission.

Mechanism of Action

Asperaculane B exerts its antimalarial effects by inhibiting the interaction between the parasite Plasmodium falciparum and the mosquito vector Anopheles gambiae . Specifically, it blocks the binding of the parasite to the mosquito’s FREP1 protein, thereby preventing transmission . The exact molecular mechanism against blood-stage malaria remains under investigation .

Comparison with Similar Compounds

Asperaculane A: Another sesquiterpenoid from Aspergillus aculeatus, differing in its structural configuration.

Aculenes A-D: These nordaucane derivatives share structural similarities with Asperaculane B but exhibit different biological activities.

Secalonic Acid D: A known compound from the same fungal source, with distinct chemical properties and bioactivities.

Uniqueness: this compound stands out due to its dual-functional antimalarial activity, which is not commonly observed in similar compounds . Its ability to inhibit both malaria infection and transmission makes it a valuable lead compound for developing new antimalarial drugs .

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

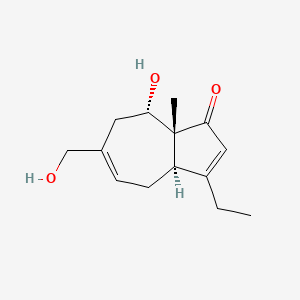

IUPAC Name |

(3aR,8S,8aR)-3-ethyl-8-hydroxy-6-(hydroxymethyl)-8a-methyl-3a,4,7,8-tetrahydroazulen-1-one |

InChI |

InChI=1S/C14H20O3/c1-3-10-7-13(17)14(2)11(10)5-4-9(8-15)6-12(14)16/h4,7,11-12,15-16H,3,5-6,8H2,1-2H3/t11-,12+,14-/m1/s1 |

InChI Key |

GFYHPKUYDFUKNL-MBNYWOFBSA-N |

Isomeric SMILES |

CCC1=CC(=O)[C@@]2([C@@H]1CC=C(C[C@@H]2O)CO)C |

Canonical SMILES |

CCC1=CC(=O)C2(C1CC=C(CC2O)CO)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.